molecular formula C21H18Cl2N2O3S2 B3518394 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide

Cat. No.: B3518394
M. Wt: 481.4 g/mol
InChI Key: SPLLCSXRRQTDTH-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide

Uniqueness

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S2/c1-25(30(27,28)20-13-15(22)11-12-17(20)23)14-21(26)24-18-9-5-6-10-19(18)29-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLLCSXRRQTDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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